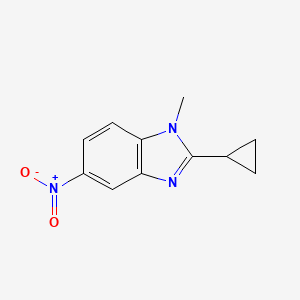

2-Cyclopropyl-1-methyl-5-nitro-1h-benzimidazole

Description

2-Cyclopropyl-1-methyl-5-nitro-1H-benzimidazole is a nitro-substituted benzimidazole derivative featuring a cyclopropyl group at position 2 and a methyl group at position 1. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring; substitutions at specific positions modulate their chemical and pharmacological profiles.

Properties

CAS No. |

921040-11-1 |

|---|---|

Molecular Formula |

C11H11N3O2 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-cyclopropyl-1-methyl-5-nitrobenzimidazole |

InChI |

InChI=1S/C11H11N3O2/c1-13-10-5-4-8(14(15)16)6-9(10)12-11(13)7-2-3-7/h4-7H,2-3H2,1H3 |

InChI Key |

PBMUHNDHPJXIRE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with cyclopropyl methyl ketone in the presence of a nitro-substituted reagent. The reaction is usually carried out under acidic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include steps for purification, such as recrystallization or chromatography .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 5 undergoes reduction to form amine derivatives, a key transformation for pharmacological applications.

-

Reagents : Stannous chloride (SnCl₂) in concentrated HCl , catalytic hydrogenation (H₂/Pd-C).

-

Product : 5-Amino-2-cyclopropyl-1-methyl-1H-benzimidazole.

-

Mechanism : The nitro group is reduced to an amine via intermediate hydroxylamine and nitroso species .

Example Reaction :

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group directs electrophiles to the meta position (C4 or C6), but steric hindrance from the cyclopropyl group modulates reactivity.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ or NBS (in DCM) | 4-Bromo-5-nitro derivative | 55–68% | |

| Nitration | HNO₃/H₂SO₄ at 0–5°C | 4,5-Dinitro derivative (minor pathway) | <30% |

Cyclopropane Ring-Opening Reactions

The strained cyclopropyl group undergoes ring-opening under acidic or oxidative conditions:

-

Acid-Mediated Ring Opening :

Further reactions with nucleophiles (e.g., H₂O, amines) yield substituted propane derivatives.

-

Oxidative Cleavage :

Ozonolysis or KMnO₄ converts the cyclopropane to a diketone .

N-Alkylation/Acylation

The N1-methyl group and N3 position participate in alkylation/acylation:

Nucleophilic Substitution

The nitro group facilitates nucleophilic displacement at C4 or C6 under basic conditions:

Catalytic Functionalization

Lewis acids (e.g., BiOCl/FeOCl/SiO₂) enhance cyclocondensation and cross-coupling reactions:

-

Suzuki Coupling :

Pd(PPh₃)₄ mediates coupling with aryl boronic acids at C4 . -

Heck Reaction :

Olefination at C6 using Pd(OAc)₂ and alkenes .

Photochemical Reactions

UV irradiation induces nitro-to-nitrito rearrangement, forming reactive intermediates for radical coupling .

Biocatalytic Transformations

Microbial enzymes (e.g., nitroreductases) selectively reduce the nitro group to hydroxylamine or amine metabolites, critical in prodrug activation .

Key Reaction Data Table

This compound’s reactivity profile enables its use in synthesizing bioactive molecules, particularly antimicrobial and anticancer agents . Future research should explore enantioselective modifications of the cyclopropyl group and photocatalytic C–H functionalization.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

The compound has been studied for its potential antimicrobial effects. Benzimidazole derivatives, including 2-Cyclopropyl-1-methyl-5-nitro-1H-benzimidazole, have shown activity against various pathogenic microorganisms. For instance, research indicates that certain benzimidazole derivatives exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Anti-Cancer Activity

There is ongoing research into the anti-cancer properties of this compound. The nitro group in the structure is believed to enhance its ability to inhibit specific enzymes involved in cancer progression. Studies have shown that benzimidazole derivatives can act as potential inhibitors of cancer-related targets, suggesting a promising avenue for further development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzimidazole ring can significantly influence the potency of anti-inflammatory activity. Compounds with a benzimidazole nucleus have demonstrated efficacy in inhibiting cyclooxygenase enzymes, which are critical in inflammatory processes .

Biological Research Applications

Mechanism of Action

The biological effects of this compound may be attributed to its interaction with molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that engage with cellular components, leading to enzyme inhibition and disruption of cellular processes .

Therapeutic Potential Against Viral Infections

Recent studies have highlighted the potential of benzimidazole derivatives in combating viral infections. For example, certain derivatives have shown activity against enteroviruses and Herpes Simplex Virus, indicating a broader spectrum of antiviral applications .

Industrial Applications

Material Science

In addition to biological applications, this compound is being explored for use in material science. Its unique chemical structure allows it to serve as a building block for synthesizing more complex materials with specific properties, which could be beneficial in developing novel polymers or coatings .

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen/Condition | Reference |

|---|---|---|

| Antibacterial | Staphylococcus aureus | |

| Antifungal | Candida albicans | |

| Anti-cancer | Enzyme inhibition | |

| Anti-inflammatory | COX inhibition | |

| Antiviral | Enteroviruses, HSV |

Case Study: Anti-Cancer Activity Evaluation

A study conducted by researchers aimed to evaluate the anti-cancer potential of various benzimidazole derivatives, including this compound. The findings indicated that this compound effectively inhibited the growth of cancer cell lines through mechanisms involving enzyme inhibition and apoptosis induction.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine

- Structure : Differs by the substitution of the nitro group with an amine (-NH₂) at position 6 (vs. nitro at position 5 in the target compound) .

- Electronic Effects: The amine group is electron-donating, increasing electron density in the aromatic system.

- Physicochemical Properties :

- The amine derivative (C₁₁H₁₃N₃) has a molecular weight of 187.25 g/mol, while the nitro compound (C₁₁H₁₁N₃O₂) is heavier (233.23 g/mol) due to the nitro group.

- Solubility: The amine may exhibit higher aqueous solubility due to hydrogen bonding, whereas the nitro group could reduce solubility in polar solvents.

5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one (Methylclonazepam)

- Structure : A benzodiazepine with a nitro group at position 7 and a chlorophenyl substituent .

- Functional Comparison :

- Both compounds share a nitro group but differ in core heterocycles (benzimidazole vs. benzodiazepine).

- The nitro position in Methylclonazepam (position 7) aligns with anxiolytic activity, whereas in benzimidazoles, nitro groups are often linked to antiparasitic or antiviral effects.

- Biological Implications :

- Methylclonazepam’s nitro group contributes to GABA receptor modulation, while benzimidazole nitro derivatives are associated with DNA intercalation or enzyme inhibition.

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Molecular Formula | Key Properties |

|---|---|---|---|---|

| 2-Cyclopropyl-1-methyl-5-nitro-1H-benzimidazole | Benzimidazole | 2-Cyclopropyl, 1-Me, 5-NO₂ | C₁₁H₁₁N₃O₂ | Electron-deficient, potential bioactivity |

| 2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine | Benzimidazole | 2-Cyclopropyl, 1-Me, 6-NH₂ | C₁₁H₁₃N₃ | Electron-rich, higher solubility |

| Methylclonazepam | Benzodiazepine | 7-NO₂, 2-Cl-phenyl, 1-Me | C₁₆H₁₂ClN₃O₃ | Anxiolytic, GABA modulation |

Research Findings and Implications

- Electronic Effects : The nitro group in benzimidazoles enhances oxidative stability but may reduce metabolic longevity compared to amine derivatives .

- Biological Activity : Nitro-benzimidazoles are explored as antiparasitic agents (e.g., albendazole analogs), whereas amine derivatives may serve as intermediates for further functionalization .

Biological Activity

2-Cyclopropyl-1-methyl-5-nitro-1H-benzimidazole is a derivative of the benzimidazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, like many benzimidazole derivatives, exhibits a range of pharmacological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. This article synthesizes recent research findings related to the biological activity of this compound, highlighting its potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. The presence of the nitro group at the 5-position and the cyclopropyl moiety are critical for enhancing the compound's bioactivity. Studies have shown that modifications at various positions on the benzimidazole ring can lead to significant changes in potency and selectivity against different biological targets.

Table 1: Structure-Activity Relationships of Benzimidazole Derivatives

| Compound | Position of Substitution | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| This compound | 5-Nitro | Antibacterial, Anticancer | MIC = 12.5 µg/mL (S. typhi) |

| Other Derivatives | Various | Antiviral, Antifungal | MIC = 62.5 µg/mL (C. albicans) |

| Benzimidazole Analog | 4-Methoxy | COX-1 Inhibition | IC50 = 0.72 µM |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown promising results against Salmonella typhi with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating potent antibacterial properties compared to standard antibiotics like ampicillin and ciprofloxacin .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Research indicates that certain benzimidazole derivatives can inhibit viral replication effectively. Although specific data for this compound is limited, related compounds have demonstrated efficacy against viruses such as HIV and hepatitis C virus (HCV) with low EC50 values in vitro .

Anticancer Properties

In cancer research, benzimidazole derivatives have shown potential as anticancer agents. Preliminary studies suggest that this compound may inhibit cancer cell proliferation in various cancer lines, including liver (HepG2), colon (HCT116), and breast (MCF7) cancers. The compound exhibited IC50 values ranging from 0.014 to 0.022 µM in these assays, indicating strong anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives is another area of interest. Compounds similar to this compound have been shown to interact with inflammatory pathways, including inhibition of cyclooxygenase enzymes (COX). Studies indicate that modifications at the R positions can enhance COX inhibition, suggesting a pathway for developing new anti-inflammatory drugs .

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in treating various diseases:

- Antimicrobial Efficacy : A study conducted on a series of benzimidazoles found that compounds with similar structures to 2-cyclopropyl-1-methyl-5-nitro exhibited significant antibacterial activity against resistant strains of bacteria.

- Cancer Treatment : In vitro studies demonstrated that benzimidazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways.

- Inflammatory Diseases : Research on the anti-inflammatory effects showed that certain derivatives could significantly reduce inflammation markers in animal models.

Q & A

Q. What are the established synthetic routes for 2-Cyclopropyl-1-methyl-5-nitro-1H-benzimidazole, and what methodological considerations are critical for reproducibility?

The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For 2-cyclopropyl-substituted analogs, Phillips' method for 2-substituted benzimidazoles provides a foundational approach, where cyclopropane carboxylic acid derivatives are condensed with nitro-substituted o-phenylenediamine intermediates under acidic conditions . A critical step is the regioselective introduction of the nitro group at the 5-position, which requires precise control of reaction temperature and stoichiometry to avoid side products like 6-nitro isomers. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the target compound, as noted in analogous nitroimidazole syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Spectroscopy : High-resolution NMR (¹H, ¹³C) is critical for confirming substituent positions. The cyclopropyl group’s characteristic split signals in the ¹H NMR (δ 1.2–1.5 ppm) and nitro group deshielding effects on adjacent protons are diagnostic .

- Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry. ORTEP-III visualization tools are recommended for anisotropic displacement parameter analysis, particularly to validate the planarity of the benzimidazole ring and cyclopropyl orientation .

Q. How can researchers preliminarily assess the biological activity of this compound?

Initial screening should focus on in vitro assays targeting benzimidazole-associated pathways (e.g., antimicrobial or antiparasitic activity). For example:

- Antibacterial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative strains, with MIC values compared to reference drugs like metronidazole .

- Enzyme inhibition : Test against H. pylori urease or fungal cytochrome P450 enzymes, given the nitro group’s redox activity. UV-Vis spectroscopy can quantify inhibition kinetics .

Advanced Research Questions

Q. What strategies optimize the synthetic yield and purity of this compound in large-scale reactions?

- Cyclopropane stability : Use low-temperature (0–5°C) conditions during cyclopropane ring formation to prevent ring-opening side reactions .

- Nitro group positioning : Employ directing groups (e.g., methoxy) during nitration, followed by deprotection, to enhance regioselectivity .

- Scale-up challenges : Replace traditional column chromatography with recrystallization (ethanol/water) for cost-effective purification. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Q. How can researchers resolve ambiguities in the compound’s structural conformation (e.g., tautomerism or cyclopropyl ring puckering)?

- Tautomerism : Use variable-temperature NMR to detect equilibrium between 1H and 3H tautomers. DFT calculations (B3LYP/6-311+G(d,p)) can predict dominant tautomers based on Gibbs free energy .

- Cyclopropyl puckering : Analyze X-ray diffraction data with WinGX software to calculate torsion angles and compare with idealized geometries. Discrepancies >5° suggest puckering, requiring refinement with TWINABS for twinned crystals .

Q. What mechanistic approaches elucidate the role of the nitro group in the compound’s bioactivity?

- Redox profiling : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) identifies reduction potentials of the nitro group. Correlation with antibacterial activity (e.g., via ROS generation) can validate redox-mediated mechanisms .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track nitro group reduction in bacterial cells using mass spectrometry .

Q. How should researchers address contradictory data in biological activity studies (e.g., divergent MIC values across studies)?

- Experimental design controls : Standardize inoculum size (e.g., 5×10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton agar) to minimize variability .

- Data triangulation : Cross-validate results using multiple assays (e.g., disk diffusion vs. time-kill kinetics) and statistical tools (e.g., Bland-Altman plots) .

- Meta-analysis : Apply random-effects models to aggregate data from independent studies, adjusting for covariates like solvent polarity in compound preparation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.